molecular formula C11H15NO2 B13665887 Ethyl 3-isopropylisonicotinate

Ethyl 3-isopropylisonicotinate

Cat. No.: B13665887
M. Wt: 193.24 g/mol
InChI Key: DAUCRVNRJGWYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of isonicotinic acid, characterized by the presence of an ethyl group and an isopropyl group attached to the nitrogen and carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropylisonicotinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of isonicotinic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.

Major Products Formed

    Hydrolysis: Isonicotinic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-isopropylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    Isopropyl isonicotinate: Contains an isopropyl group but lacks the ethyl ester, leading to variations in its applications and behavior.

Uniqueness

Ethyl 3-isopropylisonicotinate is unique due to the presence of both ethyl and isopropyl groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-7-10(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

DAUCRVNRJGWYPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.